molecular formula C14H15BrN2OS B5694137 2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide

2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5694137
M. Wt: 339.25 g/mol
InChI Key: JBBLRGITDARWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BVT-2733 and is known for its ability to modulate the activity of certain enzymes in the body. In

Scientific Research Applications

BVT-2733 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, BVT-2733 has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neurology, BVT-2733 has been studied for its potential to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders such as Parkinson's disease. In immunology, BVT-2733 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune disorders.

Mechanism of Action

The mechanism of action of BVT-2733 involves the modulation of the activity of certain enzymes in the body. Specifically, BVT-2733 has been shown to inhibit the activity of enzymes such as HDAC6 and HSP90, which are involved in a variety of cellular processes. By inhibiting the activity of these enzymes, BVT-2733 can modulate cellular pathways that are involved in cancer growth, neurodegeneration, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BVT-2733 are complex and varied, depending on the specific cellular pathways that are affected. In cancer cells, BVT-2733 has been shown to induce cell death and inhibit tumor growth. In neurology, BVT-2733 has been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In immunology, BVT-2733 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BVT-2733 in lab experiments is its specificity for certain enzymes. By selectively inhibiting the activity of HDAC6 and HSP90, BVT-2733 can modulate specific cellular pathways without affecting other cellular processes. However, one limitation of using BVT-2733 in lab experiments is its potential toxicity. BVT-2733 has been shown to have cytotoxic effects in certain cell types, which could limit its use in certain experimental settings.

Future Directions

There are several future directions for research on BVT-2733. One area of interest is the development of more potent and selective BVT-2733 analogs that could have improved therapeutic potential. Another area of interest is the exploration of BVT-2733's potential as a combination therapy with other drugs. Finally, further studies are needed to fully elucidate the mechanism of action of BVT-2733 and its potential applications in a variety of scientific research fields.
In conclusion, BVT-2733 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate the activity of certain enzymes in the body has implications for a variety of research fields, including cancer research, neurology, and immunology. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, BVT-2733 represents a promising area of research for the development of novel therapeutics.

Synthesis Methods

The synthesis of BVT-2733 involves the reaction of 4-tert-butyl-2-bromoaniline with 2-thiocyanatoacetic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield BVT-2733. This synthesis method has been optimized to produce high yields of pure BVT-2733 with minimal impurities.

properties

IUPAC Name

2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBLRGITDARWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.